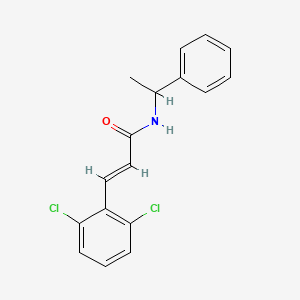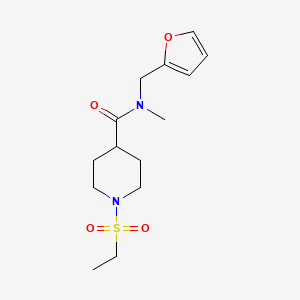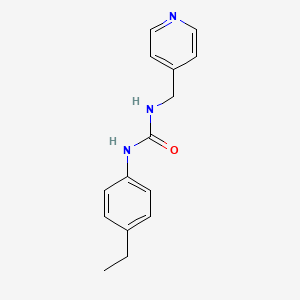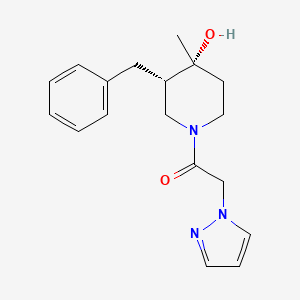
3-(2,6-dichlorophenyl)-N-(1-phenylethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dichlorophenyl)-N-(1-phenylethyl)acrylamide, commonly known as DPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of acrylamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DPA is not fully understood, but studies have suggested that it may act by inhibiting protein synthesis or interfering with the function of microtubules. DPA has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the AKT/mTOR pathway.
Biochemical and Physiological Effects:
DPA has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of signaling pathways. DPA has also been found to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DPA in lab experiments is its broad spectrum of activity against cancer cells, fungal pathogens, and viral pathogens. DPA is also relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of using DPA in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for research on DPA. One area of research is the development of DPA-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of research is the elucidation of the mechanism of action of DPA and its modulation of signaling pathways. Additionally, further studies are needed to explore the potential side effects and toxicity of DPA and its derivatives.
Synthesemethoden
The synthesis of DPA involves the reaction of 2,6-dichlorobenzonitrile with N-phenylethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acryloyl chloride to obtain DPA. The purity and yield of DPA can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
DPA has been found to exhibit various therapeutic applications, including anticancer, antifungal, and antiviral activities. Studies have shown that DPA can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DPA has also been found to inhibit the growth of fungal and viral pathogens, making it a potential candidate for the development of antifungal and antiviral drugs.
Eigenschaften
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-12(13-6-3-2-4-7-13)20-17(21)11-10-14-15(18)8-5-9-16(14)19/h2-12H,1H3,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFBIRHLPFLLPC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5339604.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[2-(2-methylphenyl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5339606.png)
![N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5339616.png)
![3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5339618.png)

![N-benzyl-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5339630.png)
![N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide](/img/structure/B5339632.png)
![N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5339637.png)
![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5339640.png)

![1-methyl-5-phenyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5339649.png)


![6-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5339677.png)